molecular formula C21H22N2O2S2 B2578980 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705931-87-8

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2578980
CAS No.: 1705931-87-8
M. Wt: 398.54
InChI Key: FITKYXZKHJEATA-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole or thiazepane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound

Scientific Research Applications

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole and thiazepane derivatives, such as:

  • 2-(Benzo[d]oxazol-2-yl)ethanamine
  • 1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
  • 2-(Benzo[d]thiazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Uniqueness

What sets 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone apart is its unique combination of the benzoxazole and thiazepane rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c1-15-6-2-3-7-16(15)19-10-11-23(12-13-26-19)20(24)14-27-21-22-17-8-4-5-9-18(17)25-21/h2-9,19H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITKYXZKHJEATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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